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Compound of Interest

Compound Name: Tricalcium dinitride

Cat. No.: B13399361

A comprehensive analysis of experimental and theoretical data provides a validated
understanding of the polymorphic nature of tricalcium dinitride (CasNz), a material with
significant applications in synthetic chemistry and materials science. This guide offers a
comparative overview of the crystallographic data, experimental protocols, and theoretical
models used to elucidate its various structural forms.

Tricalcium dinitride (CasN2) is a key binary nitride that exhibits a range of crystal structures
depending on temperature and pressure. The accurate determination and validation of these
structures are crucial for understanding its physical and chemical properties and for predicting
its behavior in different applications. This guide compares the experimentally determined and
theoretically predicted polymorphs of CasNz, providing researchers, scientists, and drug
development professionals with a consolidated resource for this important compound.

Comparative Crystallographic Data

Several polymorphs of tricalcium dinitride have been identified and characterized. The most
common ambient-pressure phase is a-CasNz, which possesses a cubic anti-bixbyite structure.
[1] At different conditions, other phases such as the metastable 3-CasNz and various high-
pressure polymorphs have been observed or predicted. The crystallographic data for these
phases are summarized in the table below for easy comparison.
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HP: High-Pressure phase. Lattice parameters for the theoretically predicted Pmn21 and P-3m1
phases are not available from the search results.

Experimental and Theoretical Validation Protocols

The validation of the crystal structures of tricalcium dinitride relies on a combination of
experimental techniques and theoretical calculations.

Experimental Methodologies

High-Pressure X-ray Diffraction (XRD): A primary tool for investigating crystal structures under
extreme conditions is high-pressure X-ray diffraction.

e Protocol:
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o The CasNz2 sample is loaded into a diamond anvil cell (DAC), which is capable of
generating pressures of several gigapascals (GPa).

o A pressure-transmitting medium, such as a noble gas or a fluid, is used to ensure
hydrostatic or quasi-hydrostatic conditions.

o The DAC is placed in the path of a high-intensity X-ray beam, typically from a synchrotron
source.

o As the pressure is incrementally increased, diffraction patterns are collected at each
pressure point.

o The resulting diffraction data are then analyzed using Rietveld refinement to determine the
crystal structure, including the space group and lattice parameters, of the high-pressure
phases.

Synthesis of Polymorphs: The synthesis of different CasN2 polymorphs is a prerequisite for
their characterization.

e 0-CasNz Synthesis: The a-phase is the most commonly encountered form and can be
synthesized through the direct reaction of calcium metal with nitrogen gas at elevated
temperatures.

e [(-CasNz Synthesis: The metastable B-phase can be prepared by reacting freshly distilled
calcium metal with nitrogen at 700 K or by the reaction of Ca=N with N2 at 500 K.[2] This
phase monotropically transforms to the a-phase at approximately 810 K.[2]

Theoretical Methodologies

Density Functional Theory (DFT) Calculations: Theoretical calculations, particularly those
based on Density Functional Theory (DFT), play a crucial role in predicting and validating
crystal structures.

e Protocol:

o A set of candidate crystal structures for CasNz is generated or taken from experimental
data.
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o The total energy of each structure is calculated as a function of volume using a DFT code
(e.g., VASP, Quantum ESPRESSO).

o The calculations employ approximations for the exchange-correlation functional, such as
the Generalized Gradient Approximation (GGA).

o The equation of state (e.g., Birch-Murnaghan) is fitted to the energy-volume data to
determine the equilibrium lattice parameters and bulk modulus.

o The relative stability of different polymorphs at various pressures is assessed by
comparing their calculated enthalpies. Phase transitions are predicted to occur at
pressures where the enthalpies of two phases become equal.

Workflow for Crystal Structure Validation

The process of validating a crystal structure is a multi-step endeavor that integrates
experimental synthesis and characterization with theoretical modeling. The following diagram
illustrates a typical workflow for the validation of the tricalcium dinitride crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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